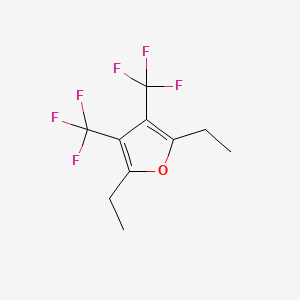

2,5-Diethyl-3,4-bis(trifluoromethyl)furan

説明

Structure

3D Structure

特性

CAS番号 |

134428-89-0 |

|---|---|

分子式 |

C10H10F6O |

分子量 |

260.18 g/mol |

IUPAC名 |

2,5-diethyl-3,4-bis(trifluoromethyl)furan |

InChI |

InChI=1S/C10H10F6O/c1-3-5-7(9(11,12)13)8(10(14,15)16)6(4-2)17-5/h3-4H2,1-2H3 |

InChIキー |

PHPNFJCSASSHJB-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=C(O1)CC)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,5 Diethyl 3,4 Bis Trifluoromethyl Furan and Analogous Perfluorinated Furans

Precursor-Based Synthesis Routes

A primary strategy for the construction of the furan (B31954) ring is the cyclization of a 1,4-dicarbonyl precursor, a method known as the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org This approach offers a reliable pathway to substituted furans, provided the requisite dicarbonyl compound is accessible.

Synthesis from 1,4-Dicarbonyl Precursors: The Cyclization of 4,5-Bis(trifluoromethyl)octa-3,6-dione

The synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan can be envisioned through the cyclization of the corresponding 1,4-diketone, 4,5-bis(trifluoromethyl)octa-3,6-dione.

The formation of the key precursor, 4,5-bis(trifluoromethyl)octa-3,6-dione, can be achieved through a radical-based reaction initiated by gamma-ray irradiation. This method involves the reaction of hexafluoro-2-butyne (B1329351) with propionaldehyde. The high-energy radiation generates radical species from propionaldehyde, which then add across the triple bond of hexafluoro-2-butyne. Subsequent radical-radical coupling and rearrangement steps would lead to the desired 1,4-dione structure. While this method offers a direct route to the carbon skeleton, specific experimental data on the yield and reaction conditions for this particular transformation are not extensively detailed in publicly available literature.

The Paal-Knorr furan synthesis is a classic and effective method for converting 1,4-dicarbonyl compounds into furans. organic-chemistry.orgwikipedia.org This reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

The mechanism involves the protonation of one of the carbonyl groups of 4,5-bis(trifluoromethyl)octa-3,6-dione, which activates it towards nucleophilic attack by the enol form of the other carbonyl group. This cyclization forms a five-membered hemiacetal intermediate. Subsequent elimination of a water molecule, driven by the formation of the stable aromatic furan ring, yields the final product, 2,5-diethyl-3,4-bis(trifluoromethyl)furan. A variety of acids can be employed as catalysts, including mineral acids and Lewis acids. The general mechanism is depicted below:

| Step | Description |

| 1 | Protonation of a carbonyl oxygen by an acid catalyst. |

| 2 | Tautomerization to form the enol of the second carbonyl group. |

| 3 | Intramolecular nucleophilic attack of the enol on the protonated carbonyl. |

| 4 | Formation of a cyclic hemiacetal intermediate. |

| 5 | Dehydration to form the aromatic furan ring. |

This method is widely applicable for the synthesis of various substituted furans. organic-chemistry.org

Cycloaddition Approaches Utilizing Fluorinated Alkynes and Dienes

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for the construction of cyclic and heterocyclic systems. The reaction of a fluorinated alkyne with a suitable diene can lead to the formation of a six-membered ring, which can then be converted to the desired furan.

The Diels-Alder reaction between hexafluoro-2-butyne and a furan derivative is a well-established method for synthesizing compounds with a 2,3-bis(trifluoromethyl) substitution pattern. nih.govresearchgate.netrsc.org In this [4+2] cycloaddition, the furan acts as the diene and hexafluoro-2-butyne as the dienophile. The reaction initially forms a 7-oxabicyclo[2.2.1]hepta-2,5-diene adduct.

For the synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan, the reaction would involve 2,5-diethylfuran (B173270) as the diene. The resulting cycloadduct can then undergo a rearrangement or ring-opening/aromatization sequence to yield the final furan product. The reactivity in these Diels-Alder reactions is influenced by the electronic nature of the substituents on the furan ring. nih.gov Electron-donating groups on the furan can promote the reaction. nih.gov

| Reactants | Product | Reaction Type |

| 2,5-Diethylfuran + Hexafluoro-2-butyne | 1,4-Diethyl-5,6-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | Diels-Alder Cycloaddition |

| 1,4-Diethyl-5,6-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | 2,5-Diethyl-3,4-bis(trifluoromethyl)furan | Rearrangement/Aromatization |

One-pot syntheses are highly desirable from an efficiency and sustainability perspective. A potential one-pot strategy for the synthesis of perfluorinated furans could involve the use of heptafluorobut-2-ene. This starting material could undergo a series of in-situ transformations, such as elimination of HF to generate hexafluoro-2-butyne, which could then react with a suitable diene in a Diels-Alder reaction as described above. Alternatively, heptafluorobut-2-ene could participate in other cycloaddition or annulation reactions leading to the furan ring system. Specific protocols for the direct one-pot synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan from heptafluorobut-2-ene are not widely documented, but the development of such methods remains an active area of research in organofluorine chemistry.

Transition Metal-Catalyzed and Metal-Free Approaches for Fluorinated Furan Systems

The incorporation of fluorine and fluoroalkyl groups into furan rings can dramatically alter their physical, chemical, and biological properties. mit.edu Both metal-free and transition-metal-catalyzed methods have been developed to achieve this, offering diverse pathways to these valuable compounds. bohrium.commagtech.com.cn

Radical Fluoroalkylation Strategies

Radical fluoroalkylation has emerged as a powerful method for the synthesis of fluoroalkylated furans. nih.gov This approach typically involves three main stages: the generation of a fluoroalkyl radical (•RF), its addition to the furan ring, and subsequent rearomatization. nih.gov The fluoroalkyl radical, a potent electrophile, readily attacks the electron-rich furan core, usually at the C5 position in 2-substituted furans. nih.gov

Various methods can be employed to generate these radicals from sources like halogenated fluoro-compounds, fluorinated acids, or hypervalent iodine reagents. nih.gov Strategies include:

Visible-light-mediated photocatalysis nih.gov

Transition metal catalysis nih.gov

Alternating current electrolysis nih.gov

The general mechanism involves the formation of the fluoroalkyl radical, which then adds to the furan to create a fluoroalkylated furanic radical intermediate. nih.gov A single-electron transfer (SET) process followed by deprotonation leads to the final, rearomatized 5-fluoroalkylated furan product. nih.gov

Table 1: Strategies for Radical Fluoroalkylation of Furans

| Strategy | Radical Source Examples | Mechanism Highlight | Reference |

|---|---|---|---|

| Photoredox Catalysis | Hypervalent Iodine Reagents, Sulfonyl Chlorides | Visible-light induced Single Electron Transfer (SET) | nih.gov |

| Transition Metal Catalysis | Halogenated Fluoro-sources | Metal-mediated radical generation | nih.gov |

| Electrolysis | Fluorinated Carboxylic Acids | Anodic oxidation to generate radical | nih.gov |

Transition Metal-Catalyzed (Cross)Coupling Reactions in Furan Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis and provides robust methods for constructing fluorinated furans. magtech.com.cnnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly versatile for forming C-C bonds, allowing for the synthesis of complex furan structures. mit.eduresearchgate.net For instance, 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione has been synthesized via a palladium-catalyzed cross-coupling between a thienylboronic acid and mucobromic acid. researchgate.net

While direct trifluoromethylation of furans has its limitations, the functionalization of trifluoromethyl-containing building blocks is a powerful alternative. bohrium.com A transition-metal-free approach for synthesizing trifluoromethylated furans involves a tandem nucleophilic addition-O-acylation-intramolecular Wittig reaction of β-trifluoromethyl α,β-enones. bohrium.comorganic-chemistry.org This method demonstrates high efficiency and broad functional group tolerance under mild conditions. organic-chemistry.org Other transition metals like silver (Ag) have also been used to catalyze the synthesis of fluorinated furan derivatives. For example, catalytic amounts of AgNO3 can activate electron-deficient triple bonds in gem-difluorohomopropargyl alcohols to produce substituted 3,3-difluoro-4,5-dihydrofurans, which can be converted to 3-fluorinated furans. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Furan Synthesis

| Catalyst/Reagent | Reaction Type | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0)/PPh3 | Suzuki Cross-Coupling | Thienylboronic acid, Mucobromic acid | Substituted Furan-dione | researchgate.net |

| AgNO3 (catalytic) | Cyclization/Activation | gem-Difluorohomopropargyl alcohols | 3-Fluorinated Furans | nih.gov |

| Bu3P (metal-free) | Tandem Acylation-Wittig | β-Trifluoromethyl α,β-enones, Acyl chlorides | Multisubstituted Trifluoromethylated Furans | bohrium.comorganic-chemistry.org |

Defluorophosphorylation and Related C-F Bond Functionalization Methods for Substituted Furans

A novel, metal-free, one-pot strategy for the synthesis of highly substituted furans involves the defluorophosphorylation of polyfluoroalkyl peroxides. rsc.orgnsf.gov This method functionalizes otherwise unreactive C-F bonds, enabling the construction of diverse phosphoryl-containing furan libraries. rsc.org By carefully selecting the reaction conditions, this divergent strategy can selectively yield either C3,4-diphosphoryl furans or C4-monophosphoryl furans from the same starting materials. rsc.orgrsc.org

The process leverages the selective cleavage of C(sp³)–F bonds in fluoroalkyl peroxides when reacted with H-phosphine oxides. rsc.org This approach is notable for its procedural simplicity, scalability, and avoidance of transition metals. rsc.org The resulting organophosphorus furan products can be further transformed into valuable monodentate and bidentate phosphine (B1218219) ligands. rsc.org This methodology represents a significant advance in C-F bond functionalization for creating complex heterocyclic systems. rsc.org

Table 3: Regioselective Defluorophosphorylation of Fluoroalkyl Peroxides

| Product Type | Key Feature | Reaction Conditions | Reference |

|---|---|---|---|

| C3,4-Diphosphoryl Furans | Dual C-P bond formation | Judicious choice of conditions | rsc.orgrsc.org |

| C4-Monophosphoryl Furans | Selective single C-P bond formation | Judicious choice of conditions | rsc.orgrsc.org |

Emerging Methodologies for Fluorinated Furan Synthesis

To overcome the limitations of traditional batch chemistry, such as safety concerns with hazardous reagents and scalability issues, emerging methodologies like continuous-flow synthesis are being adopted for the production of fluorinated heterocycles. durham.ac.ukuliege.be

Continuous-Flow Synthesis Techniques for Furan Derivatives

Continuous-flow chemistry offers significant advantages for organic synthesis, including enhanced safety, improved heat and mass transfer, automation, and scalability. nih.govdurham.ac.uk These benefits are particularly relevant for fluorination reactions, which often involve toxic or highly reactive reagents. durham.ac.uk

Flow reactors have been successfully used for the synthesis of various furan derivatives. A transition-metal-free, two-step continuous-flow process has been developed to synthesize 2,5-diaryl furans from 1,3-dienes. nih.govacs.org The process involves an initial photooxidation to form an endoperoxide intermediate, followed by a dehydration step, all within a continuous-flow setup, avoiding the isolation of the intermediate. nih.gov This method has been shown to be scalable and, in many cases, provides higher yields than the equivalent batch process. acs.org

Flow chemistry is also exceptionally well-suited for gas-liquid reactions, which are often challenging in batch. mit.edu This is crucial for using gaseous fluorinated feedstocks (e.g., fluoroform) as sources for fluoroalkylation, a key step in producing compounds like trifluoromethylated furans. mit.edu The development of automated flow platforms allows for the safe in-situ generation of reactive intermediates, such as acetyl nitrate (B79036) for the nitration of delicate furan substrates, leading to key pharmaceutical building blocks with high reproducibility and yield. uliege.be

Sustainable Approaches Utilizing Biomass-Derived Precursors for Fluorinated Furans

The imperative for sustainable chemical manufacturing has spurred research into the utilization of renewable resources, with biomass emerging as a important feedstock for a diverse array of valuable organic molecules. Among these, furanic compounds, derivable from the dehydration of carbohydrates, represent a key class of platform chemicals. mdpi.comyoutube.com This section explores the burgeoning field of synthesizing perfluorinated furans, with a conceptual focus on how biomass-derived precursors could be integrated into the synthesis of complex structures like 2,5-diethyl-3,4-bis(trifluoromethyl)furan. While direct, one-pot conversions of biomass to such highly specialized fluorinated molecules are still an area of development, a multi-step approach leveraging established biomass conversion and modern fluorination techniques presents a viable and sustainable pathway.

The foundational biomass-derived platform molecules for furan synthesis are primarily furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF). youtube.comorganic-chemistry.org Furfural is commercially produced via the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in hemicellulose, a major component of lignocellulosic biomass such as agricultural residues and hardwoods. organic-chemistry.org Similarly, HMF is obtained from the dehydration of hexose (B10828440) sugars (like fructose (B13574) and glucose), which are abundant in cellulose. youtube.com These furan aldehydes serve as versatile starting materials for a variety of chemical transformations.

The journey from these simple furanic aldehydes to a complex molecule like 2,5-diethyl-3,4-bis(trifluoromethyl)furan would conceptually involve several key stages:

Elaboration of the Furan Core: The initial biomass-derived furfural or HMF would need to undergo reactions to install the C2 and C5 alkyl groups. For instance, furfural can be converted to 2-ethylfuran (B109080) through a series of reactions such as olefination followed by hydrogenation.

Introduction of Trifluoromethyl Groups: This is the most challenging step and a key focus of modern synthetic methodology. The direct introduction of trifluoromethyl (CF3) groups onto an existing furan ring is a significant area of research. nih.gov

Several strategies exist for the trifluoromethylation of aromatic and heteroaromatic compounds, which could be adapted for biomass-derived furan substrates. nih.gov Due to the electron-rich nature of the furan ring, radical trifluoromethylation is a particularly promising approach for the direct functionalization of C-H bonds. nih.gov This method avoids the need for pre-functionalized substrates, such as organohalides, making it a more atom-economical choice. nih.gov The trifluoromethylation of 2-substituted furans typically occurs at the C5 position due to the enhanced stability of the radical intermediate. nih.gov

A hypothetical, though scientifically grounded, pathway to a 3,4-bis(trifluoromethyl)furan scaffold from a simpler furan derivative could involve a cycloaddition-rearrangement strategy. One such approach involves the Diels-Alder reaction of a furan with hexafluoro-2-butyne. The resulting 7-oxabicyclo[2.2.1]heptadiene adduct can then undergo a regiospecific ring-opening to furnish a phenol (B47542) with two adjacent trifluoromethyl groups. nih.gov While this leads to a benzene (B151609) ring, it demonstrates a powerful method for constructing the 1,2-bis(trifluoromethyl) motif, which is a core feature of the target molecule. Adapting such a strategy to retain the furan ring would be a significant synthetic innovation.

A more direct, albeit challenging, approach would be the sequential C-H trifluoromethylation of a 2,5-dialkylfuran. This would likely require careful control of reaction conditions and potentially the use of directing groups to achieve the desired 3,4-disubstitution pattern over other possible isomers.

The following table outlines a conceptual synthetic pathway from biomass-derived furfural to the target compound, highlighting the key transformations and the types of reagents that would be involved.

| Step | Starting Material | Transformation | Key Reagents/Conditions | Intermediate/Product |

| 1 | Furfural (from Hemicellulose) | Wittig Reaction | Ph3P=CHCH3 | 2-(Prop-1-en-1-yl)furan |

| 2 | 2-(Prop-1-en-1-yl)furan | Hydrogenation | H2, Pd/C | 2-Propylfuran |

| 3 | 2-Propylfuran | Friedel-Crafts Acylation | (CH3CO)2O, Lewis Acid | 5-Acetyl-2-propylfuran |

| 4 | 5-Acetyl-2-propylfuran | Wolff-Kishner Reduction | H2NNH2, KOH | 2-Ethyl-5-propylfuran |

| 5 | 2-Ethyl-5-propylfuran | Directed C-H Trifluoromethylation | Radical CF3 source (e.g., Togni's reagent), Catalyst | 2-Ethyl-3-(trifluoromethyl)-5-propylfuran |

| 6 | 2-Ethyl-3-(trifluoromethyl)-5-propylfuran | Directed C-H Trifluoromethylation | Radical CF3 source, Catalyst | 2-Ethyl-3,4-bis(trifluoromethyl)-5-propylfuran |

This table represents a conceptual pathway and is for illustrative purposes. The yields and specific conditions for each step would require experimental optimization.

While the direct synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan from biomass precursors has not been explicitly reported in the literature, the foundational chemistry for each conceptual step is well-established. The conversion of biomass to furanic platforms is a mature technology, and the toolbox of fluorination chemistry is rapidly expanding. organic-chemistry.orgnih.gov Future research will likely focus on integrating these fields, developing catalytic systems that can tolerate the functional groups present in biomass-derived molecules while efficiently and selectively introducing fluorine-containing moieties. The successful development of such integrated bio-refinery and fluorination processes will be a significant step towards the sustainable production of complex, high-value fluorochemicals.

Chemical Reactivity and Derivatization Studies of 2,5 Diethyl 3,4 Bis Trifluoromethyl Furan

Electrophilic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the simultaneous presence of activating ethyl groups and deactivating trifluoromethyl groups on the same ring in 2,5-Diethyl-3,4-bis(trifluoromethyl)furan leads to a complex reactivity profile. The ethyl groups increase the electron density of the ring through an inductive effect, thereby activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. nih.govyoutube.com Conversely, the trifluoromethyl groups are potent electron-withdrawing groups that deactivate the ring towards electrophilic attack. youtube.com

Bromination Reactions and Subsequent Transformations

The bromination of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan can potentially occur at two main sites: the furan ring itself or the ethyl side chains. The substitution pattern of the furan ring, with the 2 and 5 positions occupied by ethyl groups and the 3 and 4 positions occupied by trifluoromethyl groups, means there are no available positions for direct electrophilic substitution on the ring without displacement of a substituent.

Given the steric hindrance and the deactivating effect of the trifluoromethyl groups on the adjacent positions, electrophilic attack on the furan ring is expected to be disfavored. Instead, radical bromination on the alkyl side chains is a more probable pathway, particularly at the benzylic-like positions of the ethyl groups, which are activated for radical abstraction. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light typically favors side-chain halogenation of alkyl-substituted aromatic compounds. libretexts.orggoogle.comyoutube.comrsc.orgyoutube.com This leads to the formation of brominated derivatives such as 2-(1-bromoethyl)-5-ethyl-3,4-bis(trifluoromethyl)furan. The CAS number for this specific brominated derivative is 134428-91-4. guidechem.com

Further transformations of these brominated derivatives can lead to a variety of other functionalized furans.

Oxidation Pathways and Product Characterization

The oxidation of furans can proceed through various pathways, often resulting in ring-opened products or complex polymeric materials. researchgate.netthieme-connect.com The specific outcome of the oxidation of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan is dependent on the oxidizing agent and reaction conditions.

Strong oxidizing agents can lead to the degradation of the furan ring. For instance, the oxidation of alkylated furans can result in the formation of highly polar ring-opened products. researchgate.net Atmospheric oxidation, initiated by hydroxyl radicals, has been shown to proceed via addition to the C2/C5 positions of the furan ring, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. nih.govacs.org

In the case of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan, the presence of the robust trifluoromethyl groups and the alkyl substituents would likely influence the stability of any intermediates and the final product distribution. The oxidation could potentially lead to the formation of furanones, such as 5-ethyl-2(3H)-furanone derivatives, or more extensive degradation of the furan core. nih.gov

Reactions Involving the Alkyl and Trifluoromethyl Substituents

The ethyl and trifluoromethyl groups attached to the furan ring also exhibit their own characteristic reactivities, allowing for further derivatization of the parent molecule.

Dehydrobromination of Brominated Derivatives

As discussed, the bromination of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan can yield haloalkyl derivatives like 2-(1-bromoethyl)-5-ethyl-3,4-bis(trifluoromethyl)furan. guidechem.com These brominated compounds can undergo dehydrobromination to introduce unsaturation into the side chain, a common reaction for alkyl halides. This elimination reaction is typically carried out using a base and can lead to the formation of vinyl-substituted furans. The specific conditions for the dehydrobromination of 2-(1-bromoethyl)-5-ethyl-3,4-bis(trifluoromethyl)furan would determine the regioselectivity and yield of the resulting alkene.

Selective Reduction of Unsaturated Bonds in Precursor Cycloadducts

The synthesis of highly substituted furans can sometimes involve the use of Diels-Alder reactions to form cycloadducts, which are then converted to the desired furan. rsc.orgnih.govnih.gov For a furan like 2,5-Diethyl-3,4-bis(trifluoromethyl)furan, a potential synthetic route could involve a Diels-Alder reaction between a dienophile and a suitably substituted diene, followed by subsequent transformations.

The selective reduction of carbon-carbon double bonds in the presence of other functional groups is a key transformation in such synthetic sequences. For furan derivatives, particularly those with electron-withdrawing groups, chemoselective reduction methods are crucial to avoid the reduction of the furan ring itself. mdpi.com Various reducing agents and conditions have been developed for the selective reduction of unsaturated bonds in the precursors to furan compounds.

Pyrolytic Eliminations from Furan Precursors

Pyrolytic eliminations are high-temperature reactions that can be used to introduce double bonds into a molecule through the elimination of a small molecule, often without the need for a reagent. slideshare.netdalalinstitute.com These reactions typically proceed through a concerted, cyclic transition state. slideshare.netdalalinstitute.com

In the context of furan chemistry, pyrolytic eliminations can be employed in the synthesis of furans from more complex precursors or in the modification of furan-containing molecules. For example, a precursor containing a suitable leaving group could undergo pyrolytic elimination to form a double bond in a side chain attached to the furan ring. The high temperatures involved in pyrolysis can also lead to the formation of furans from the thermal decomposition of larger molecules like cellulose. rsc.org The specific application of pyrolytic elimination in the chemistry of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan would depend on the nature of the available precursors.

Advanced Reactivity and Transformation Pathways

Formation of Benzene (B151609) and Phenol (B47542) Derivatives from Cycloadducts

Further research and publication in the field of fluorinated furan chemistry would be necessary to provide the specific information required to fulfill the original request.

Table of Compounds Mentioned:

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Elucidation of Molecular Conformations and Intermolecular Interactions

The conformation of the 2,5-Diethyl-3,4-bis(trifluoromethyl)furan molecule is largely dictated by the steric and electronic interactions between the ethyl and trifluoromethyl substituents on the furan (B31954) ring. The furan ring itself is nearly planar. However, the rotational freedom of the ethyl and trifluoromethyl groups leads to various possible conformations. Computational studies on similar substituted furans suggest that the lowest energy conformation would seek to minimize steric hindrance between the bulky trifluoromethyl groups and the ethyl groups.

Intermolecular interactions in the condensed phase are expected to be influenced by the highly electronegative fluorine atoms of the trifluoromethyl groups. These can participate in weak C-H···F hydrogen bonds and fluorine-fluorine interactions. rsc.org The presence of these interactions can lead to specific packing arrangements in the crystal lattice, influencing the material's bulk properties. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For 2,5-Diethyl-3,4-bis(trifluoromethyl)furan (C10H8F6O), the theoretical exact mass can be calculated. This precise measurement is crucial for confirming the identity of the compound, distinguishing it from isomers or compounds with similar nominal masses.

Fragment Ion Analysis for Structural Information

Electron ionization mass spectrometry of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan would lead to a series of characteristic fragment ions. The fragmentation patterns of fluorinated organic molecules are often complex. nist.gov The analysis of these fragments provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ethyl and trifluoromethyl groups.

Common fragmentation patterns for similar furan compounds include the loss of alkyl radicals and CO. imreblank.chmiamioh.edu For the title compound, one would expect to observe peaks corresponding to the loss of a methyl radical (CH3•), an ethyl radical (C2H5•), and a trifluoromethyl radical (CF3•). The relative abundance of these fragment ions can provide insights into the stability of the resulting carbocations and the bond strengths within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

Precise Bond Lengths, Bond Angles, and Dihedral Angles

The bond lengths and angles within the furan ring are expected to be consistent with those of other substituted furans. The C-O and C-C bond lengths within the ring will be influenced by the electron-withdrawing nature of the trifluoromethyl groups. The C-C bonds bearing the trifluoromethyl groups may be slightly elongated. The bond angles around the sp2 hybridized carbons of the furan ring would be approximately 120°, with some distortion due to steric strain from the bulky substituents.

Table 1: Representative Bond Lengths for a Substituted Furan Ring

| Bond | Expected Length (Å) |

|---|---|

| C-O | 1.36 - 1.38 |

| C=C | 1.34 - 1.35 |

| C-C | 1.43 - 1.45 |

| C-CF3 | 1.48 - 1.52 |

| C-C(ethyl) | 1.50 - 1.54 |

Note: Data is illustrative and based on general values for substituted furans.

Table 2: Representative Bond Angles for a Substituted Furan Ring

| Angle | Expected Angle (°) |

|---|---|

| C-O-C | 106 - 108 |

| O-C=C | 110 - 112 |

| C=C-C | 106 - 108 |

| C-C-CF3 | 118 - 122 |

| C-C-C(ethyl) | 120 - 124 |

Note: Data is illustrative and based on general values for substituted furans.

The dihedral angles would describe the orientation of the ethyl and trifluoromethyl substituents relative to the furan ring. It is expected that these groups would be twisted out of the plane of the furan ring to minimize steric clashes.

Computational Chemistry and Theoretical Investigations of 2,5 Diethyl 3,4 Bis Trifluoromethyl Furan

Molecular Dynamics and Conformation Analysis

Investigation of Rotational Barriers of Trifluoromethyl Groups

Theoretical calculations, such as Density Functional Theory (DFT), are well-suited to quantify these rotational barriers. nih.govresearchgate.net For a molecule like this, a potential energy surface scan would be performed by systematically rotating one –CF₃ group while keeping the rest of the molecule's geometry optimized. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations during this rotation defines the rotational barrier.

Given the proximity of the two –CF₃ groups at the 3 and 4 positions and their steric bulk, their rotations are likely coupled. Furthermore, interaction with the adjacent ethyl groups at the 2 and 5 positions would also influence the potential energy surface. It is anticipated that the rotational barrier would be in the range of a few kcal/mol, consistent with values observed for other trifluoromethyl-substituted aromatic compounds. nih.govresearchgate.net

Conformational Preferences of Ethyl Substituents

The ethyl groups at the 2 and 5 positions of the furan (B31954) ring also exhibit conformational flexibility. The rotation around the C(furan)–C(ethyl) bond determines the orientation of the methyl group relative to the furan ring. Computational studies on similar molecules, such as 2-ethylfuran (B109080), have shown that there are typically two main conformers: a 'syn' or 'eclipsed' form and an 'anti' or 'staggered' form. nih.govrsc.org

For 2,5-diethyl-3,4-bis(trifluoromethyl)furan, the conformational preference of the ethyl groups will be influenced by steric interactions with the adjacent bulky –CF₃ groups. It is plausible that the ethyl groups will adopt a conformation that minimizes these steric clashes. DFT calculations would be employed to determine the relative energies of the possible conformers. nih.govresearchgate.net A study on 2-ethylfuran indicated that the conformer with the heavy atoms of the ethyl group coplanar with the furan ring is a stable conformation. nih.gov However, the presence of the adjacent trifluoromethyl group in the target molecule would likely lead to a twisting of the ethyl group out of the plane of the furan ring to alleviate steric strain.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ruc.dknih.govyoutube.com

For 2,5-diethyl-3,4-bis(trifluoromethyl)furan, the process would involve:

Optimization of the molecular geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)).

Calculation of the NMR shielding tensors for each nucleus using the GIAO method. ruc.dk

Conversion of the calculated isotropic shielding values to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory. researchgate.net

The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the ¹⁹F NMR chemical shifts are expected to be in a region characteristic of trifluoromethyl groups attached to an electron-rich furan ring. researchgate.netresearchgate.net The ¹³C NMR spectrum would show distinct signals for the furan ring carbons, with those bonded to the electron-withdrawing –CF₃ groups shifted downfield. The ¹H NMR spectrum would provide information about the ethyl groups. J-coupling constants can also be computed, providing further structural insights.

A hypothetical table of predicted ¹³C NMR chemical shifts based on general knowledge of similar structures is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| C2, C5 | 150-160 |

| C3, C4 | 115-125 (quartet due to C-F coupling) |

| -CH₂- | 20-30 |

| -CH₃ | 10-15 |

Note: This is an illustrative table. Actual values would require specific DFT calculations.

Simulation of IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. globalresearchonline.netyoutube.comresearchgate.net

The simulation process involves:

Geometry optimization of the molecule.

Calculation of the harmonic vibrational frequencies. This involves computing the second derivatives of the energy with respect to the atomic coordinates.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. researchgate.net

For 2,5-diethyl-3,4-bis(trifluoromethyl)furan, the simulated IR and Raman spectra would exhibit characteristic bands for:

C–F stretching vibrations from the trifluoromethyl groups, typically in the 1100-1300 cm⁻¹ region.

Furan ring stretching and deformation modes. researchgate.netudayton.edu

C–H stretching and bending vibrations from the ethyl groups.

The comparison of simulated spectra with experimental data is a powerful method for confirming the structure of a newly synthesized compound. globalresearchonline.net

Below is a hypothetical data table of key predicted vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (ethyl) | 2900-3000 |

| C=C stretch (furan) | 1500-1600 |

| C-F stretch (trifluoromethyl) | 1100-1300 |

| Furan ring breathing | ~1000 |

Note: This is an illustrative table. Actual values would require specific DFT calculations.

Theoretical UV-Vis Absorption and Emission Properties

The electronic transitions of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.net This method allows for the calculation of the energies of excited states, which correspond to the absorption wavelengths in a UV-Vis spectrum.

Furan itself has a π → π* transition in the ultraviolet region. stackexchange.comnist.gov The substitution pattern on 2,5-diethyl-3,4-bis(trifluoromethyl)furan will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ethyl groups are weak electron donors, while the trifluoromethyl groups are strong electron withdrawers. This push-pull electronic character could potentially lead to intramolecular charge transfer (ICT) characteristics in the excited state.

The extended conjugation and electronic effects of the substituents are expected to shift the absorption maximum (λ_max) compared to unsubstituted furan. wikipedia.org TD-DFT calculations would predict the λ_max and the oscillator strength of the electronic transitions. globalresearchonline.net While furan derivatives are not always strongly fluorescent, theoretical calculations could also provide insights into the potential for emission by examining the geometry of the first excited state.

Applications As Advanced Synthetic Intermediates and Functional Materials

Role in the Synthesis of Complex Fluorinated Organic Molecules

The strategic placement of functional groups on the furan (B31954) ring makes 2,5-Diethyl-3,4-bis(trifluoromethyl)furan a versatile platform for constructing intricate molecular architectures.

While direct evidence for the use of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan in the synthesis of complex polycyclic and bridged systems is not extensively documented in publicly available literature, its structural attributes suggest potential applications in this area. Furan compounds are well-known dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings and bicyclic adducts. The electron-withdrawing nature of the two trifluoromethyl groups at the 3 and 4 positions deactivates the furan ring for standard Diels-Alder reactions. However, this reactivity can be modulated, and under specific conditions, it could potentially react with highly reactive dienophiles to form bridged systems. Further research is required to explore and establish its utility in this capacity.

The primary documented role of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan is as a starting material for the synthesis of other substituted fluorinated furans. The ethyl groups at the 2 and 5 positions are amenable to various chemical modifications. For instance, bromination of these alkyl side chains can be achieved, leading to the formation of brominated derivatives. These derivatives, in turn, can serve as intermediates for further functionalization, allowing for the introduction of a wide array of substituents onto the furan scaffold. This versatility makes it a key building block for creating a library of fluorinated furan compounds with tailored properties.

A notable synthesis of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan was reported by Muramatsu, who achieved a 94% yield by treating 4,5-bis(trifluoromethyl)-3,6-octanedione with sulfuric acid nih.gov. This efficient synthesis opens up avenues for its use as a readily accessible precursor. Research has also been conducted on the synthesis of this compound and its derivatives, highlighting its importance as a foundational molecule in this chemical space acs.org.

Contribution to the Development of Novel Fluorinated Building Blocks

The unique electronic and steric properties of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan make it an attractive starting point for the design of specialized chemical entities with applications in catalysis and materials science.

Fluorinated ligands play a crucial role in modern catalysis, often enhancing the stability, solubility, and catalytic activity of metal complexes. nsf.govliv.ac.ukrsc.org The presence of two trifluoromethyl groups in 2,5-Diethyl-3,4-bis(trifluoromethyl)furan suggests its potential as a core structure for the development of novel fluorinated ligands. While specific examples of its direct use in ligand synthesis are not prevalent in the literature, the furan ring can act as a coordinating moiety, and the trifluoromethyl groups would impart unique electronic properties to the resulting metal complex. The stability conferred by the fluorinated groups could be advantageous in demanding catalytic cycles. nih.gov

The introduction of fluorine and trifluoromethyl groups into organic molecules is a common strategy in the development of pharmaceuticals and agrochemicals, as it can significantly impact their biological activity, metabolic stability, and physicochemical properties. nih.gov The structural motif of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan, combining a heterocyclic core with lipophilic ethyl groups and electron-withdrawing trifluoromethyl groups, makes it an interesting scaffold for the synthesis of new chemical entities with potential biological applications. The derivatization of the ethyl groups could lead to a variety of compounds for biological screening.

Potential in Optoelectronic Materials Research

Furan-containing π-conjugated systems have emerged as promising candidates for organic electronic materials due to their unique photophysical and electronic properties. mdpi.com The incorporation of fluorine atoms into these materials can further enhance their performance by modulating their electronic energy levels and improving their stability. Furan substitution in biphenylyl/thiophene (B33073) systems has been shown to affect molecular planarity and optoelectronic properties. github.ionih.gov

While direct studies on the optoelectronic properties of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan are limited, related fluorinated furan derivatives have been investigated for such applications. The presence of the trifluoromethyl groups would lower both the HOMO and LUMO energy levels, which could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The furan core itself can contribute to the luminescent properties of the material. Further investigation into the photophysical and electronic characteristics of this compound and its derivatives is warranted to fully assess its potential in the field of optoelectronic materials.

Exploration as Components in Conjugated Polymers and Oligomers

While direct polymerization of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan is not extensively documented, the strategic placement of fluoroalkyl groups on furan rings is a key area of research for developing novel conjugated polymers and oligomers for optoelectronic applications. researchgate.netsemanticscholar.org Furan-based polymers are explored for their electronic properties, which are often comparable to those of polythiophenes and polypyrroles. semanticscholar.org

The incorporation of furan units into conjugated systems, such as in furan-phenylene co-oligomers, has been shown to yield materials with high solubility, bright luminescence, and effective hole-transport capabilities. researchgate.net Theoretical studies on fluoromethylfuran oligomers suggest that increasing the number of fluorine atoms, as in a trifluoromethyl group, makes the monomer more suitable for conducting polymer applications. semanticscholar.org The synthesis of related structures, like 2,5-diaryl furans with trifluoromethyl-substituted phenyl rings, highlights the utility of these fluorinated building blocks in creating materials for optoelectronics. nih.govacs.org The general strategy involves using the unique electronic nature of the fluorinated furan core to build larger, high-performance molecular systems. chemrxiv.org

Influence of Fluoroalkyl Groups on Electronic and Optical Properties

The introduction of trifluoromethyl groups onto an aromatic ring profoundly modifies its electronic and optical characteristics. nih.gov These groups are strongly electron-withdrawing, which has several significant consequences for the furan system.

Electronic Properties : The CF₃ groups lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This general effect is crucial for tuning the band gap of materials used in organic electronics. semanticscholar.org In furan/phenylene co-oligomers, strategic fluorination can induce well-balanced ambipolar charge transport (both holes and electrons), a desirable property for organic light-emitting transistors (OLETs). researchgate.net The trifluoromethyl group's ability to enhance lipophilicity and stability is also a key factor in its use in advanced materials.

Optical Properties : The electronic modifications directly impact the optical properties. Theoretical studies on fluoromethylfuran monomers show that the maximum absorption wavelength (λmax) shifts as the number of fluorine atoms increases. semanticscholar.org Specifically, trifluoromethylfuran exhibits a longer λmax compared to its fluoro- and difluoro- analogues, indicating an extension of the π-conjugation. semanticscholar.org This tunability is essential for designing materials that absorb and emit light at specific, desired frequencies.

| Monomer | Calculated λmax (nm) | Calculated Energy Band Gap (eV) | General Suitability for Conducting Polymers |

|---|---|---|---|

| Fluoromethylfuran | 172.22 | Higher | Lower |

| Difluoromethylfuran | 174.81 | Intermediate | Intermediate |

| Trifluoromethylfuran | 179.18 | Lower | Higher |

Advancements in Theoretical Organic Chemistry through Study of the Compound

The study of molecules like 2,5-Diethyl-3,4-bis(trifluoromethyl)furan provides valuable data for refining theoretical models of chemical structure and reactivity, particularly concerning fluorinated heterocycles.

Understanding the Influence of Trifluoromethyl Groups on Aromaticity and Reactivity of Furan

The aromaticity of the furan ring is known to be weaker than that of thiophene or benzene (B151609). rsc.org The introduction of substituents can either enhance or diminish this aromatic character. The two trifluoromethyl groups at the 3 and 4-positions exert a powerful inductive electron-withdrawing effect. This has several implications:

Aromaticity and Stability : The strong electron-withdrawing nature of the CF₃ groups is known to significantly enhance the chemical stability of the furan ring. This effect can be attributed to the stabilization of the electron-rich heterocyclic system.

Reactivity : The electron density of the furan ring is substantially reduced, particularly at the carbon atoms bearing the CF₃ groups. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted furan. Conversely, it can make the ring more susceptible to nucleophilic attack. The reactivity of related systems, such as 3,4-bis(trimethylsilyl)furan, which undergoes reactions like Friedel-Crafts acylation, provides a model for the potential reactivity of the 3,4-disubstituted furan core. rsc.org

| Compound | Relative Aromaticity |

|---|---|

| Benzene | Highest |

| Thiophene | High |

| Selenophene | Medium |

| Tellurophene | Low |

| Furan | Lowest |

Insights into Reaction Mechanisms of Fluorinated Heterocycles

The synthesis and reactions of trifluoromethylated furans offer insights into the mechanisms governing the behavior of fluorinated heterocycles. The synthesis of polysubstituted trifluoromethylfurans often involves complex, multi-step pathways. For example, an efficient method for preparing related 2,3-disubstituted-4-trifluoromethylfurans proceeds through a proposed mechanism involving the removal of a protecting group followed by an intramolecular nucleophilic attack on an alkyne in a 5-Exo-Dig cyclization, which then aromatizes to the final furan product.

Furthermore, understanding reactions like the Friedel-Crafts synthesis of trifluoromethylated heterocycles provides a framework for predicting how these compounds will behave in the presence of strong Lewis acids. nih.gov The presence of the CF₃ groups often directs the regioselectivity of reactions and influences the stability of reaction intermediates, providing a rich area for mechanistic investigation. acs.org

Q & A

Q. What are the best practices for handling data reproducibility issues in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。